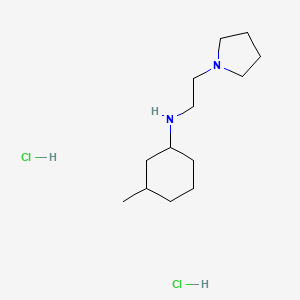
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride, also known as MEPH, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to amphetamines and cathinones. MEPH is a potent stimulant that can induce euphoria and increase alertness and energy levels. The drug has been widely used for scientific research purposes due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like the one in 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride, have been widely utilized in medicinal chemistry due to their ability to explore pharmacophore space efficiently, contribute to molecular stereochemistry, and provide increased three-dimensional coverage. Their utility in drug discovery is particularly notable in the design of bioactive molecules with target selectivity. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring significantly influence the biological profile of drug candidates, demonstrating the ring's vital role in creating new compounds with varied biological activities (Li Petri et al., 2021).
Heterocyclic Aromatic Amines and Cancer Research
Heterocyclic aromatic amines, similar to the structural motifs in 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride, have been extensively studied in the context of cancer research. Epidemiological evidence has established a relationship between exposure to aromatic amines and cancer risk, especially in occupational settings and tobacco smoking. Certain arylamines have been classified as probably carcinogenic, and their metabolism-based drug–drug interactions are crucial in predicting potential adverse reactions. The selectivity of inhibitors used in phenotyping studies plays a critical role in deciphering the involvement of specific CYP isoforms in the metabolism of these compounds (Vineis & Pirastu, 1997), (Khojasteh et al., 2011).
Applications in Synthesis of N-Heterocycles
Tert-butanesulfinamide, a chiral sulfinamide, is widely used in the asymmetric synthesis of amines and their derivatives, showing relevance to compounds like 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride. This methodology has been instrumental in synthesizing structurally diverse N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives. These heterocycles are crucial in the structure of many natural products and compounds with therapeutic applications (Philip et al., 2020).
Propriétés
IUPAC Name |
3-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-4-6-13(11-12)14-7-10-15-8-2-3-9-15;;/h12-14H,2-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQSDRMGWZRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCN2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)
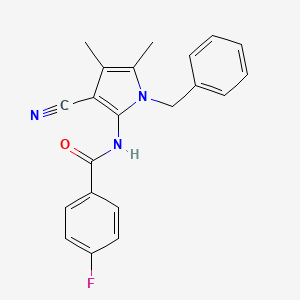
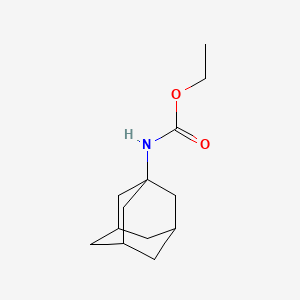

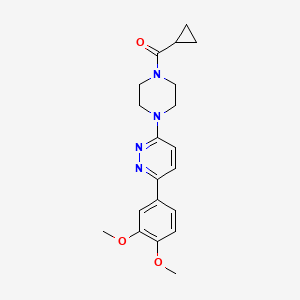
![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)
![3-chloro-2-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2453862.png)
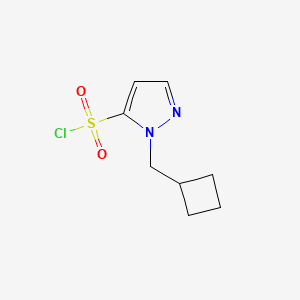
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)
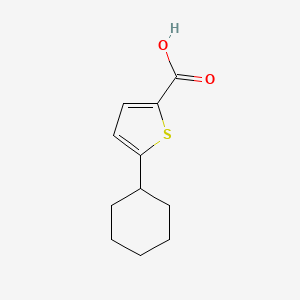
![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)
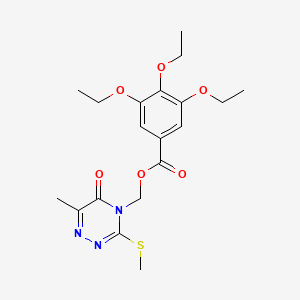
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2453876.png)